molecular formula C8H10N2O3 B13554699 Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate

Cat. No.: B13554699
M. Wt: 182.18 g/mol
InChI Key: RZFQREZEYUVRCO-UHFFFAOYSA-N
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Description

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate is a heterocyclic compound that features a fused pyrazole and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate typically involves multiple steps starting from commercially available pyrazoles. One common method involves the regio-controlled construction of pyrazole-5-aldehydes, followed by deprotection and reduction to generate the fused heterocyclic scaffold . Optimization of a protected hydroxyethyl group on N1 enables high-yield synthesis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate (CAS Number: 2115743-47-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₀N₂O₃
  • Molecular Weight : 182.18 g/mol
PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Potential

Preliminary research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects which could be beneficial in managing conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties : There is emerging evidence suggesting that this compound may inhibit the proliferation of certain cancer cell lines.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, initial findings suggest:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Binding : Interaction studies have indicated that the compound may bind to various biological receptors, influencing signaling pathways associated with cell growth and apoptosis.

Study on Antimicrobial Activity

In a study published in 2023, this compound was tested against several bacterial strains. The results demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Research on Anti-inflammatory Effects

A recent investigation focused on the anti-inflammatory properties of this compound using a murine model of inflammation. The findings revealed a marked reduction in inflammatory markers (e.g., TNF-alpha and IL-6) after administration of the compound, suggesting its efficacy in modulating inflammatory responses.

Anticancer Activity Assessment

A preliminary screening of the anticancer potential was conducted on various cancer cell lines. The results indicated that this compound inhibited cell proliferation in HeLa and MCF-7 cells with IC50 values of 15 µM and 20 µM respectively.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-12-8(11)7-4-6-5-13-3-2-10(6)9-7/h4H,2-3,5H2,1H3

InChI Key

RZFQREZEYUVRCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2CCOCC2=C1

Origin of Product

United States

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